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Compound of Interest

Compound Name: PEG3-O-CH2COOH

Cat. No.: B3178352 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of modern therapeutics, particularly in the development of Antibody-Drug

Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays

a pivotal role. It is not merely a spacer but a critical component that influences the solubility,

stability, pharmacokinetics, and overall efficacy of the conjugate. PEG3-O-CH2COOH, a short-

chain, monodisperse polyethylene glycol (PEG) derivative, has emerged as a valuable

hydrophilic linker. Its structure, featuring a terminal hydroxyl group and a carboxylic acid,

provides a versatile platform for bioconjugation while imparting favorable physicochemical

properties to the final molecule. This technical guide provides a comprehensive overview of

PEG3-O-CH2COOH, including its properties, synthesis, and applications, supported by

experimental protocols and data to aid researchers in its effective utilization.

Core Properties of PEG3-O-CH2COOH
PEG3-O-CH2COOH, also known by its IUPAC name 2-(2-(2-(2-

hydroxyethoxy)ethoxy)ethoxy)acetic acid, is a heterobifunctional linker. The ethylene glycol

repeats confer hydrophilicity, which is crucial for improving the solubility of often hydrophobic

drug payloads or protein ligands.[1]

Physicochemical and General Properties:
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Property Value Source

CAS Number 51951-05-4 [2]

Molecular Formula C8H16O6 [2]

Molecular Weight 208.21 g/mol [2]

IUPAC Name

2-(2-(2-(2-

hydroxyethoxy)ethoxy)ethoxy)

acetic acid

[2]

Synonyms
HO-PEG3-CH2COOH,

PROTAC Linker 8
[2]

Appearance Solid, semi-solid, or liquid [3]

Purity Typically ≥95% [2]

Storage Conditions
Sealed in a dry environment at

2-8°C or -20°C
[2][3]

Applications in Drug Development
The primary utility of PEG3-O-CH2COOH lies in its role as a linker in complex therapeutic

modalities like PROTACs and ADCs.

PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.[4] The linker in a PROTAC is a critical determinant of the efficacy of the resulting

degrader. PEG linkers are the most commonly used motifs in PROTAC design, with statistics

showing their use in 54% of reported PROTACs.[4]

The inclusion of a hydrophilic PEG linker, such as PEG3-O-CH2COOH, offers several

advantages:

Increased Water Solubility: It enhances the solubility of the often hydrophobic PROTAC

molecule, which can improve cell permeability and oral absorption.[4]
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Optimal Length and Flexibility: The defined length of the PEG3 unit provides a precise

spacer to facilitate the formation of a stable ternary complex between the target protein and

the E3 ligase.[5]

Signaling Pathway Example: Androgen Receptor (AR) Degradation

The Androgen Receptor (AR) is a key driver in prostate cancer.[6][7] PROTACs that target AR

for degradation represent a promising therapeutic strategy, especially in castration-resistant

prostate cancer (CRPC).[8] The first small-molecule PROTAC developed in 2008 to degrade

AR utilized a PEG-based linker.[2] While specific data for a PROTAC using the PEG3-O-
CH2COOH linker is not readily available, the general principle is illustrated below. A PROTAC

would consist of a ligand that binds to the AR, a linker such as PEG3-O-CH2COOH, and a

ligand that binds to an E3 ligase like von Hippel-Lindau (VHL) or Cereblon (CRBN).
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PROTAC-mediated degradation of the Androgen Receptor.

Representative Quantitative Data for AR PROTACs (using various linkers):
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PROTAC
Target
Protein

E3 Ligase
Ligand

DC50 Dmax Cell Line
Referenc
e

ARD-69
Androgen

Receptor
VHL 0.76 nM >95% VCaP [3][9]

ARD-69
Androgen

Receptor
VHL 0.86 nM >95% LNCaP [3][9]

ARD-69
Androgen

Receptor
VHL 10.4 nM >95% 22Rv1 [3]

Compound

9

Androgen

Receptor
MDM2 10 µM - HeLa [4]

Note: The data presented is for PROTACs with different linkers but targeting the same protein,

illustrating the range of potencies achievable.

ADCs (Antibody-Drug Conjugates)
ADCs are a class of biopharmaceuticals designed as a targeted therapy for cancer.[10] They

consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker is a critical

component influencing the ADC's stability, pharmacokinetics, and efficacy.[10] Hydrophilic

linkers like PEG3-O-CH2COOH are used to:

Mitigate Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic. Attaching

them to an antibody can lead to aggregation and rapid clearance from circulation. A

hydrophilic PEG linker can create a "protective shield" around the payload, improving the

overall solubility and stability of the ADC.[10]

Improve Pharmacokinetics: The PEG chain can prolong the circulation half-life of the ADC by

creating a hydration shell, which reduces non-specific clearance.[10]

Enable Higher Drug-to-Antibody Ratios (DARs): By preventing aggregation, hydrophilic

linkers can allow for the attachment of more drug molecules per antibody, potentially

increasing the potency of the ADC.[10]

Signaling Pathway Example: HER2-Targeted Therapy
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Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion

of breast, gastric, and other cancers, making it a key therapeutic target.[11] ADCs targeting

HER2, such as Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (T-DXd), have

shown significant clinical success.[12] A hydrophilic linker like PEG3-O-CH2COOH can be

incorporated into the design of such ADCs to improve their therapeutic index.
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Mechanism of action for a HER2-targeted ADC.

Representative Data for ADCs with Hydrophilic Linkers:

Studies on ADCs with varying PEG linker lengths have demonstrated the impact on

pharmacokinetics and tolerability. While specific data for a PEG3 linker is limited, a study on

ADCs with different PEG sizes provides valuable insights.
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ADC Construct Linker
Clearance
Rate
(mL/day/kg)

Tolerability in
Mice (50 mg/kg
dose)

Reference

Non-binding IgG-

PEG-MMAE
PEG2 High Not tolerated [13]

Non-binding IgG-

PEG-MMAE
PEG4 High Not tolerated [13]

Non-binding IgG-

PEG-MMAE
PEG8 Moderate Tolerated [13]

Non-binding IgG-

PEG-MMAE
PEG12 Low Tolerated [13]

This data suggests that while very short PEG linkers (like PEG2 and PEG4) may not be

sufficient to overcome the hydrophobicity of the payload, leading to rapid clearance and poor

tolerability, slightly longer chains begin to show significant improvements. A PEG3 linker would

fall within this critical range where its properties would need to be carefully evaluated.

Experimental Protocols
Synthesis of PEG3-O-CH2COOH (Representative
Protocol)
A specific, detailed protocol for the synthesis of PEG3-O-CH2COOH is not widely published.

However, a plausible synthetic route can be inferred from standard organic chemistry reactions.

A two-step process involving a Williamson ether synthesis followed by an oxidation reaction is a

common approach for similar molecules.

Step 1: Williamson Ether Synthesis to form the alcohol precursor

This step would involve reacting the sodium salt of diethylene glycol with 2-chloroethanol to

form triethylene glycol. A more direct approach for a heterobifunctional PEG linker often

involves protecting group chemistry to ensure selective reaction at one terminus.

Step 2: Selective Oxidation of the Terminal Alcohol
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The terminal hydroxyl group of triethylene glycol can be selectively oxidized to a carboxylic

acid. TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)-catalyzed oxidation is a mild and efficient

method for this transformation.

Representative TEMPO-catalyzed Oxidation Protocol:

Materials:

Triethylene glycol (or a suitable mono-protected precursor)

TEMPO

Sodium hypochlorite (bleach)

Sodium chlorite

Phosphate buffer (pH ~6.5)

Acetonitrile

Sodium sulfite

Dichloromethane (DCM)

Sodium sulfate

Procedure:

Dissolve triethylene glycol in a mixture of acetonitrile and phosphate buffer.

Add TEMPO to the solution.

In a separate flask, prepare a solution of sodium chlorite in water.

Slowly and simultaneously add the sodium chlorite solution and a dilute solution of sodium

hypochlorite to the reaction mixture, maintaining the temperature below 35°C.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Quench the reaction by adding a saturated solution of sodium sulfite.

Acidify the mixture to pH 3-4 with HCl.

Extract the product with dichloromethane.

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure

to yield the crude product.

Purify the product by column chromatography to obtain pure PEG3-O-CH2COOH.
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Step 1: Activation

Step 2: Coupling

Step 3: Quenching & Purification

PEG3-O-CH2COOH
(in Activation Buffer, pH 4.5-6.0)

Add EDC & NHS

Incubate 15-30 min at RT

Activated Linker
(NHS-ester)

Mix Activated Linker
with Amine Molecule

Amine-containing Molecule
(in Coupling Buffer, pH 7.2-8.0)

Incubate 2h at RT or overnight at 4°C

Add Quenching Buffer
(e.g., Tris, Hydroxylamine)

Purify Conjugate
(e.g., Desalting Column)

Final Conjugate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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